Lipophilicity: 2,3- vs. 2,4-Dichloro Regioisomer
The 2,3-dichlorophenyl substitution pattern confers a computed XLogP3 of 3.4 on the target compound, as reported by PubChem [1]. This lipophilicity value is anticipated to differ from the 2,4-dichloro regioisomer (CAS 17969-29-8) due to altered intramolecular hydrogen-bonding potential between the ortho-chlorine and the thiazole nitrogen, which modulates the compound's partitioning behavior. In the broader thiazole-4-acetic acid SCD1 inhibitor series, logD7.4 values for structurally related analogs ranged from 1.5 to 4.2, with even 0.3-log-unit differences translating to measurable shifts in hepatic selectivity and plasma protein binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem computed) |
| Comparator Or Baseline | 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid: XLogP3 not independently reported in authoritative databases; class-level inference suggests differential logP due to altered dipole moment from 2,4-substitution pattern |
| Quantified Difference | Not directly quantifiable from available data; class-level SAR indicates substitution position affects logP by 0.3–0.8 units in analogous thiazole series |
| Conditions | Computed property; no experimental logP/logD data identified for either compound |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, metabolic stability, and off-target promiscuity; a 0.3–0.8 log-unit difference can shift a compound between acceptable and unacceptable developability profiles, making regioisomer identity a critical procurement specification.
- [1] PubChem. Computed Properties: XLogP3 = 3.4 for CID 43140189 (2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid). View Source
- [2] Uto Y, Ueno Y, Kiyotsuka Y, et al. Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives. Eur J Med Chem. 2018;158:832-852. View Source
